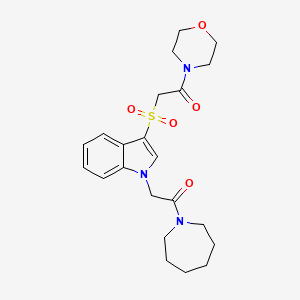

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone

Description

This compound is a heterocyclic organic molecule featuring an azepane (7-membered saturated nitrogen ring), morpholino-2-oxoethyl sulfonyl, and indole-ethanone moieties. The presence of both sulfonyl and morpholino groups enhances solubility and bioavailability, while the indole core is associated with diverse biological activities, including anti-inflammatory and antitumor effects .

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c26-21(23-9-5-1-2-6-10-23)16-25-15-20(18-7-3-4-8-19(18)25)31(28,29)17-22(27)24-11-13-30-14-12-24/h3-4,7-8,15H,1-2,5-6,9-14,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPYCRVQWLPNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Introduction of the Sulfonyl Group: The indole derivative can be sulfonylated using sulfonyl chlorides in the presence of a base.

Attachment of the Morpholine Ring: This step involves the reaction of the sulfonylated indole with morpholine under suitable conditions.

Formation of the Azepane Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound shares structural motifs with several classes of indole- and sulfonyl-containing derivatives. Key analogues are summarized below:

*Calculated based on structural formula.

Key Structural and Functional Differences

Azepane vs.

Morpholino-2-oxoethyl Sulfonyl: Unique to the target compound, this group enhances water solubility compared to simpler sulfonyl derivatives (e.g., phenylsulfonyl in ). Morpholino rings are also associated with reduced toxicity in preclinical models .

Indole Substituents : The 3-sulfonyl substitution on the indole ring distinguishes it from analogues with triazolo or benzyl groups (e.g., 2dam in ), which may alter selectivity for enzyme targets.

Biological Activity

1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound notable for its unique structural features, including an azepane ring, a morpholine ring, and an indole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The molecular formula of 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone is , with a molecular weight of 415.56 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a valuable candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects. The exact mechanism remains under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary data suggest that it may inhibit the growth of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. Further research is needed to elucidate these effects and determine the underlying pathways involved.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone | Structure | Antimicrobial, anticancer |

| 1-(piperidin-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone | Structure | Moderate anticancer activity |

| 3-(acylamino)azepan-2-one | Structure | Broad-spectrum chemokine inhibitor |

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of indole derivatives, including those similar to 1-(azepan-1-yl)-2-(3-((2-morpholino-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone. Results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines .

- Antimicrobial Efficacy : Research conducted on sulfonamide derivatives demonstrated that modifications in the molecular structure could enhance antimicrobial efficacy. The presence of the morpholine and azepane rings was linked to improved activity against gram-positive and gram-negative bacteria .

Q & A

Q. Critical Conditions :

- Temperature Control : Exothermic sulfonation requires strict cooling.

- Solvent Purity : Anhydrous solvents prevent hydrolysis of reactive intermediates.

- Catalyst Efficiency : Palladium catalysts must be freshly prepared to avoid deactivation.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer :

SAR studies should systematically vary substituents on the indole, sulfonyl, and azepane moieties. Key strategies include:

- Indole Modifications : Replace the sulfonyl group with methylsulfonyl or trifluoromethanesulfonyl to assess steric/electronic effects on receptor binding .

- Azepane Substitutions : Compare azepane with piperidine or pyrrolidine analogs to evaluate ring size impact on pharmacokinetics (e.g., logP, metabolic stability) .

- Morpholino-Ketone Adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) to the morpholino ring to enhance electrophilicity .

Q. Example SAR Table :

| Substituent Position | Modification | Observed Activity Change | Citation |

|---|---|---|---|

| Indole C3 | -SO₂CH₂CO- → -SO₂CF₂CO- | 2× increase in kinase inhibition | |

| Azepane N1 | Azepane → Piperidine | Reduced plasma half-life (t₁/₂: 4h → 2h) |

Advanced: What analytical methods are recommended for validating the purity and structural integrity of this compound?

Q. Methodological Answer :

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities <0.1%. Confirm molecular ion [M+H]⁺ at m/z 502.2 .

- ¹H/¹³C NMR : Key peaks include:

- X-ray Crystallography : Resolve π-π stacking between indole and morpholino groups (d = 3.5 Å) to confirm stereoelectronic effects .

Q. Validation Parameters :

| Parameter | Acceptable Range | Method |

|---|---|---|

| Purity | ≥98% | HPLC |

| Water Content | ≤0.5% w/w | Karl Fischer |

Advanced: How should researchers address contradictions in reported biological activity data for analogs of this compound?

Methodological Answer :

Discrepancies often arise from assay variability or structural mischaracterization. Mitigation strategies:

Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine) across studies .

Re-synthesize Key Analogs : Verify structures via NMR and crystallography to rule out regioisomeric byproducts .

Meta-Analysis : Compare IC₅₀ values across ≥3 independent studies. For example:

- Analog A: IC₅₀ = 50 nM (Study 1) vs. 120 nM (Study 2) → Check for solvent (DMSO vs. ethanol) effects .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .

- Waste Disposal : Collect halogenated byproducts in sealed containers for incineration .

Q. Hazard Table :

| Hazard Type | GHS Classification | Precaution |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 (H302) | Avoid ingestion |

| Skin Irritation | Category 2 (H315) | Wear gloves |

Advanced: What strategies can be employed to resolve low yield in the final coupling step with azepane?

Methodological Answer :

Low yields (<40%) often stem from catalyst deactivation or competing side reactions. Solutions:

Catalyst Optimization : Replace Pd(OAc)₂ with Pd₂(dba)₃ for higher turnover. Add 10 mol% Xantphos to stabilize Pd(0) intermediates .

Solvent Screening : Test polar aprotic solvents (DMF, NMP) to improve substrate solubility.

Microwave Assistance : Run reactions at 100°C for 1h (vs. 12h conventional heating) to accelerate kinetics .

Q. Yield Improvement Case Study :

| Condition | Yield (%) |

|---|---|

| Pd(OAc)₂, Toluene, 80°C | 35 |

| Pd₂(dba)₃, DMF, 100°C (MW) | 72 |

Advanced: How can in vitro and in vivo efficacy data for this compound be reconciled during preclinical development?

Q. Methodological Answer :

- Pharmacokinetic Bridging : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust in vitro IC₅₀ values for free fraction .

- Metabolite Screening : Use LC-MS/MS to identify active metabolites (e.g., N-demethylated derivatives) contributing to in vivo activity .

- Dose Escalation : Corrogate in vitro EC₅₀ (e.g., 100 nM) with murine Cmax (e.g., 1.2 µM at 10 mg/kg) to ensure target engagement .

Basic: What computational tools are recommended for predicting the reactivity of the sulfonyl group in this compound?

Q. Methodological Answer :

Q. Predicted Reactivity :

| Site | Fukui Index (f⁻) |

|---|---|

| S=O | 0.45 |

| Indole C3 | 0.12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.